molecular formula C9H12BrNO3S2 B7576888 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B7576888
M. Wt: 326.2 g/mol
InChI Key: WHUSEBXNKCXNTM-UHFFFAOYSA-N
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Description

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include thiophene amines.

Scientific Research Applications

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
  • 3-chloro-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
  • 3-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide

Uniqueness

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is unique due to the presence of the bromine atom at the 3-position of the thiophene ring and the oxolan-2-ylmethyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S2/c10-8-3-5-15-9(8)16(12,13)11-6-7-2-1-4-14-7/h3,5,7,11H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUSEBXNKCXNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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